The Cyclopropyl Group in Piperazin-2-one Scaffolds: A Technical Guide to Synthesis, Biological Activity, and Drug Design
The Cyclopropyl Group in Piperazin-2-one Scaffolds: A Technical Guide to Synthesis, Biological Activity, and Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Alliance of a Strained Ring and a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperazine-2-one core is a well-established privileged scaffold, prized for its synthetic tractability and its presence in a multitude of biologically active compounds.[1][2] Its conformational flexibility and capacity for diverse substitutions have made it a cornerstone in the design of therapeutics targeting a wide array of diseases.[3] Concurrently, the cyclopropyl group, a three-membered carbocycle, has emerged as a powerful tool for fine-tuning the pharmacological properties of drug candidates.[4] The inherent ring strain of the cyclopropyl moiety imparts unique electronic and steric characteristics that can profoundly influence a molecule's potency, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of piperazin-2-one derivatives that incorporate a cyclopropyl group, offering insights for the rational design of novel therapeutics.
The Strategic Incorporation of the Cyclopropyl Moiety: A Field-Proven Approach to Enhanced Drug-Like Properties
The deliberate inclusion of a cyclopropyl group into a molecular scaffold is a widely employed strategy in drug discovery to address various pharmacokinetic and pharmacodynamic challenges. The unique attributes of this strained ring system offer several advantages:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can act as a conformational lock, pre-organizing the molecule into a bioactive conformation and thereby reducing the entropic penalty upon binding to its biological target. This can lead to a significant increase in binding affinity and potency.
-
Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less accessible to metabolic enzymes, such as cytochrome P450s, compared to their aliphatic counterparts. This increased resistance to oxidative metabolism can enhance the half-life and oral bioavailability of a drug candidate.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, allowing for the fine-tuning of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Novel Vectorial Interactions: The unique electronic character of the cyclopropyl ring, with its "bent" bonds possessing partial π-character, can lead to novel and favorable interactions with the target protein that are not achievable with simple alkyl or aryl substituents.
Synthetic Strategies for the Construction of Cyclopropyl-Piperazin-2-one Derivatives
The synthesis of piperazin-2-one derivatives bearing a cyclopropyl group can be approached through several strategic pathways. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Method 1: Ugi Four-Component Reaction (U-4CR) Followed by Cyclization
The Ugi four-component reaction is a powerful tool for the rapid assembly of complex molecular scaffolds from simple building blocks.[5] This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted to generate precursors for cyclopropyl-piperazin-2-one synthesis.
Experimental Protocol: Synthesis of a Cyclopropyl-Piperazin-2-one Precursor via U-4CR
-
Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol (0.5 M), add the desired primary amine (e.g., benzylamine, 1.0 eq) and stir for 30 minutes at room temperature to form the corresponding imine.
-
Addition of Components: To the imine solution, add the desired α-amino acid (e.g., glycine, 1.0 eq) and an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the acyclic Ugi product.
-
Cyclization: The resulting acyclic precursor can then be subjected to a subsequent cyclization step to form the piperazin-2-one ring. This is typically achieved by an intramolecular nucleophilic substitution, often facilitated by a base (e.g., sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran).
Method 2: Reductive Amination and Lactamization
Another versatile approach involves the initial construction of a linear diamine precursor followed by cyclization to form the piperazin-2-one ring. Reductive amination is a key step in this strategy.
Experimental Protocol: Synthesis via Reductive Amination and Lactamization
-
Reductive Amination: React an N-protected amino aldehyde with cyclopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane. This step forms the crucial C-N bond.
-
Deprotection: Remove the protecting group from the newly formed secondary amine.
-
Acylation: Acylate the deprotected amine with a haloacetyl chloride (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine).
-
Intramolecular Cyclization: Induce intramolecular cyclization of the resulting haloacetamide by treatment with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) to yield the N-cyclopropyl piperazin-2-one.
Biological Activities and Therapeutic Potential
Piperazin-2-one derivatives incorporating a cyclopropyl group have demonstrated promising activity across a range of therapeutic areas, from oncology to central nervous system disorders.
Case Study 1: Allosteric Modulation of Serotonin Receptors
A notable example is the discovery of a piperazine-linked phenyl cyclopropyl methanone that acts as a dual positive allosteric modulator (PAM) of the 5-HT2C receptor and a negative allosteric modulator (NAM) of the 5-HT2B receptor.[6] Allosteric modulators offer a sophisticated approach to receptor modulation, providing greater subtype selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands.[7]
The identified compound was shown to increase the maximal response (Emax) of serotonin at the 5-HT2C receptor, while decreasing the potency (EC50) of serotonin at the 5-HT2B receptor.[6] This dual activity is particularly interesting for the development of therapeutics for obesity and other CNS disorders. In vivo studies in rats demonstrated that this compound suppressed food intake, consistent with the known role of 5-HT2C receptor activation in satiety.[6]
| Compound Class | Target(s) | Activity | In Vivo Effect | Reference |
| Piperazine-linked phenyl cyclopropyl methanone | 5-HT2C / 5-HT2B | 5-HT2C PAM (Emax ↑ to 139%) / 5-HT2B NAM (EC50 ↓ 10-fold) | Suppression of food intake in rats | [6] |
Case Study 2: Inhibition of p21-Activated Kinase 4 (PAK4) in Oncology
In the field of oncology, a series of 2,4-diaminoquinazoline derivatives featuring a piperazine linker to a cyclopropyl-pyrazole moiety have been identified as potent inhibitors of p21-activated kinase 4 (PAK4).[8] PAK4 is a serine/threonine kinase that plays a critical role in cell proliferation, migration, and invasion, and its overexpression is implicated in various cancers.[9]
Several compounds from this series exhibited significant inhibitory activity against PAK4 with half-maximal inhibitory concentrations (IC50) in the nanomolar range. Notably, these compounds also demonstrated potent antiproliferative activity against the A549 lung cancer cell line and were shown to inhibit cell cycle progression, migration, and invasion.[8]
| Compound | PAK4 IC50 (µM) | A549 Antiproliferative IC50 (µM) | Reference |
| 8d | 0.060 | 4.685 | [8] |
| 9c | 0.068 | 4.751 | [8] |
The structure-activity relationship studies for this class of compounds highlighted the importance of the cyclopropyl group on the pyrazole ring for potent PAK4 inhibition. This suggests that the cyclopropyl moiety is making key interactions within the ATP-binding pocket of the kinase.
Future Directions and Conclusion
The strategic incorporation of cyclopropyl groups into the piperazin-2-one scaffold represents a promising avenue for the discovery of novel therapeutics with enhanced pharmacological profiles. The case studies presented herein on serotonin receptor modulators and PAK4 inhibitors underscore the potential of this chemical class to address unmet medical needs in diverse therapeutic areas, including metabolic disorders, oncology, and neurology.
Future research in this area should focus on:
-
Expansion of Synthetic Methodologies: The development of novel and efficient synthetic routes to access a wider diversity of cyclopropyl-piperazin-2-one derivatives is crucial for comprehensive SAR exploration.
-
Exploration of New Biological Targets: Screening of cyclopropyl-piperazin-2-one libraries against a broad panel of biological targets could uncover novel activities and therapeutic applications.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their further development and optimization.
-
Investigation of ADME-Tox Properties: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds is a critical step towards their clinical translation.
References
- Ugi, I., & Dömling, A. (2015). The Ugi Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.
- Ganem, B. (2009). Strategies for innovation in multicomponent reaction design. Accounts of Chemical Research, 42(3), 463-472.
- Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
- Akritopoulou-Zanze, I. (2008). The Ugi reaction in the synthesis of peptidomimetics and other bioactive compounds. Current Opinion in Chemical Biology, 12(3), 324-331.
- Aoki, M., & Fujishita, T. (2000). P21-activated kinases (PAKs). The Journal of Biochemistry, 127(3), 353-360.
- Wessjohann, L. A., Rivera, D. G., & Vercillo, O. E. (2009). Multiple multicomponent reactions (MCRs) in a single pot. Chemical Reviews, 109(1), 796-814.
- Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of Chemical Research, 29(3), 123-131.
-
Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2018). Molecules, 23(2), 433. [Link]
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
- Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. In Targets in Heterocyclic Systems (Vol. 11, pp. 216-258). Italian Society of Chemistry.
- Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80.
- Tempest, P. A. (2005). Recent advances in the application of multicomponent reactions in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 776-788.
-
Singh, K., Sona, C., Ojha, V., Singh, M., Kumar, A., & Yadav, P. N. (2019). Identification of dual role of piperazine-linked phenyl cyclopropyl methanone as positive allosteric modulator of 5-HT2C and negative allosteric modulator of 5-HT2B receptors. European Journal of Medicinal Chemistry, 164, 499-516. [Link]
- Ugi, I., Werner, B., & Dömling, A. (2003). The chemistry of isocyanides, their multicomponent reactions and their libraries. Molecules, 8(1), 53-66.
- Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles, a Versatile New Reaction.
- Ugi, I., & Meyr, R. (1958). Neue Isonitril-Synthesen. Angewandte Chemie, 70(22-23), 702-703.
- Ugi, I., & Steinbrückner, C. (1961). Isonitrile, II. α-Addition von Carbonsäure-anionen an die Isonitril-Gruppe. Chemische Berichte, 94(3), 734-742.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). Naturalista Campano, 28(1). [Link]
- Ugi, I., & Fetzer, U. (1961). Isonitrile, III. Cyclische Isonitrile. Chemische Berichte, 94(4), 1116-1121.
- Ugi, I., & Rosendahl, F. K. (1961). Isonitrile, IV. Die Addition von Halogenwasserstoff an Isonitrile. Chemische Berichte, 94(9), 2233-2238.
- Ugi, I., Bodesheim, F., & Starnecker, M. (1961). Isonitrile, V. N-substituierte 2.5-Dioxo-piperazine aus α-Aminosäuren. Justus Liebigs Annalen der Chemie, 641(1), 1-13.
- Ugi, I., & Offermann, K. (1964). Isonitrile, VI. Die Addition von Alkoholen und Phenolen an Isonitrile. Chemische Berichte, 97(8), 2276-2281.
- Ugi, I., & Bodesheim, F. (1961). Isonitrile, VII. Die Reaktion von Isonitrilen mit Carbonsäuren in Gegenwart von Ketonen. Chemische Berichte, 94(10), 2797-2804.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry & Biodiversity. [Link]
- Ugi, I., & Bodesheim, F. (1963). Isonitrile, VIII. Eine neue Synthese von Peptid-Derivaten. Justus Liebigs Annalen der Chemie, 666(1), 61-65.
- Ugi, I., Offermann, K., & Bodesheim, F. (1964). Isonitrile, IX. Eine neue Methode zur Darstellung von Peptiden. Chemische Berichte, 97(11), 2996-3004.
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Chemistry, 28(11), 934-959. [Link]
- Ugi, I., & Bodesheim, F. (1964). Isonitrile, X. Die Reaktion von Isonitrilen mit primären Aminen und Aldehyden. Chemische Berichte, 97(11), 3005-3008.
- Ugi, I., & Offermann, K. (1964). Isonitrile, XI. Die Reaktion von Isonitrilen mit sekundären Aminen und Aldehyden. Chemische Berichte, 97(11), 3009-3015.
- Ugi, I., & Bodesheim, F. (1964). Isonitrile, XII. Die Reaktion von Isonitrilen mit Hydrazinen und Aldehyden. Chemische Berichte, 97(11), 3016-3019.
-
Development of allosteric modulators of GPCRs for treatment of CNS disorders. (2014). Neurobiology of Disease, 61, 55-65. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of dual role of piperazine-linked phenyl cyclopropyl methanone as positive allosteric modulator of 5-HT2C and negative allosteric modulator of 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
